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Compound of Interest |

2-(7-ethyl-1H-indol-3-yl)ethan-1-
Compound Name:
amine
CAS No.: 910380-49-3
Cat. No.: B1422041

Physicochemical Properties of 7-Ethyltryptamine: A Technical Analysis

Abstract This technical guide provides an in-depth analysis of 7-ethyltryptamine (7-Et-T), a
specific indole-3-ethanamine derivative characterized by an ethyl substitution at the 7-position
of the indole ring. Distinct from its regioisomer

-ethyltryptamine (AET, "Monase"), 7-Et-T serves as a critical scaffold in Structure-Activity
Relationship (SAR) studies targeting serotonin receptors (5-HT) and in the synthesis of
complex pharmaceutical agents like Etodolac.[1] This document details its chemical identity,
synthesis pathways, physicochemical parameters, and biological implications, tailored for drug
development professionals.[1]

Chemical Identity & Structural Analysis

7-Ethyltryptamine acts as a lipophilic analog of the endogenous neurotransmitter tryptamine.[1]
The introduction of an ethyl group at the 7-position creates specific steric and electronic effects
that differentiate it from 5-substituted (e.g., serotonin) or side-chain substituted (e.g.,

-MT) analogs.[1]

Table 1: Chemical Identification Data
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Parameter Value | Description
Common Name 7-Ethyltryptamine (7-Et-T)
IUPAC Name 2-(7-ethyl-1H-indol-3-yl)ethanamine

Not widely listed for freebase; 22867-74-9 (7-

Ethylindole precursor)

CAS Number

Molecular Formula

Molecular Weight 188.27 g/mol

SMILES CCclcccec2clce(cn2)CCN

CRITICAL: Do not confuse with

Isomeric Note -ethyltryptamine (CAS 2235-90-7), a controlled
substance where the ethyl group is on the side

chain.

Structural Implications:

« Steric Hindrance: The 7-ethyl group projects into the binding pocket adjacent to the indole
NH.[1] In 5-HT2A receptor docking, this bulk can reduce affinity compared to 5-substituted
analogs but may increase selectivity by clashing with residues in off-target receptors (e.g., 5-
HT2C).[1]

» Metabolic Blockade: Substitution at the 7-position blocks potential hydroxylation at this site,
although 6-hydroxylation remains the primary metabolic route for the indole core.[1]

Physicochemical Parameters

The following data synthesizes experimental values from structural analogs (7-
methyltryptamine, 7-ethylindole) and high-confidence in silico predictions
(SwissADME/ChemAxon algorithms) to provide a working profile for formulation and assay
development.

Table 2: Physicochemical Profile
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Property

Value
(Experimental/Predicted)

Context & Causality

LogP (Lipophilicity)

3.21 (Predicted)

Significantly more lipophilic
than Tryptamine (LogP ~2.5).
The ethyl group adds
hydrophobic bulk, enhancing
Blood-Brain Barrier (BBB)

penetration.[1]

The side chain amine basicity

pKa (Amine) 9.7-9.9 is largely unaffected by the 7-
position substituent.
The ethyl group is weakly
electron-donating, potentially
slightly increasing electron
pKa (Indole NH) >16.0

density on the ring, but the NH
remains non-acidic in

physiological pH.[1]

Melting Point

~105 - 115 °C (Est.)[1]

Expected to be slightly lower
than 7-Methyltryptamine
(130°C) due to disruption of
crystal packing efficiency by

the larger ethyl chain.[1]

Water Solubility

Low (< 1 mg/mL)

High lipophilicity necessitates
the use of organic co-solvents
(DMSO, Ethanol) or salt

formation (HCI, Fumarate) for

aqueous assays.[1]

PSA (Polar Surface Area)

41.8 A2

Favorable for CNS
permeability (PSA < 90 A2 is
ideal for BBB penetration).[1]

Synthesis & Purity Profiling
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The synthesis of 7-Et-T typically proceeds via the Fischer Indole Synthesis, a robust self-
validating protocol that ensures the correct regiochemistry of the ethyl substituent.[1]

Primary Route: Fischer Indole Cyclization
e Precursor: 2-Ethylphenylhydrazine hydrochloride.[1]

o Cyclization: Reaction with 4-chlorobutanal (Grandberg variation) or via 7-ethylindole
formation followed by Vilsmeier-Haack formylation.

e Reduction: Conversion of the intermediate nitrile or amide to the primary amine.[1]

Diagram 1: Synthesis Workflow (DOT Visualization)

ischer Cyclization - Oxalyl Chloride; -
2 e D °0—g- 2-Ethylphenylhydrazine cetaldehyde/Acid (C/Z-SE‘Z?QE;:‘P?IZ-Q) NHS 7-Ethyl-3-indolylglyoxylamide L Liuclon 7'Eﬂ]();|;%‘2gm'ne

Click to download full resolution via product page

Caption: Figure 1. Standard synthetic pathway for 7-Ethyltryptamine via 7-Ethylindole
intermediate.

Impurity Markers:

» 7-Ethyltryptophol: A byproduct if water is present during reduction or formed via biosynthetic
pathways.[1]

e -Carbolines: Formed via Pictet-Spengler condensation if the final amine is exposed to
aldehydes (e.g., formaldehyde in solvents) during workup.[1]

Biological Implications & Experimental Protocols
Receptor Binding & SAR

The 7-ethyl group serves as a "molecular probe” for the 5-HT2A receptor's orthosteric binding
site.[1] Unlike 5-substitution (e.g., 5-MeO-DMT), which enhances potency via hydrogen
bonding or hydrophobic pocket filling, 7-substitution often creates steric clashes.[1]
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e Hypothesis: 7-Et-T is expected to have lower affinity for 5-HT2A compared to Tryptamine but
may exhibit altered functional selectivity (bias) due to the specific conformational constraints
it imposes on the receptor helix.

Experimental Protocol: LogP Determination (Shake-
Flask Method)

To validate the lipophilicity (crucial for predicting CNS distribution), use the following self-
validating protocol:

e Preparation: Dissolve 1 mg of 7-Et-T (Freebase) in 5 mL of n-octanol (pre-saturated with
water).

o Equilibration: Add 5 mL of phosphate buffer (pH 7.4, pre-saturated with octanol). Vortex for
60 minutes at 25°C.[1]

o Separation: Centrifuge at 3000g for 10 minutes to ensure phase separation.
¢ Quantification: Analyze both phases using HPLC-UV (280 nm).

e Calculation:

o Validation: Recovery >95% required.[1][2] If low, check for emulsion formation or glass
adsorption.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic
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Caption: Figure 2. Comparative SAR analysis showing the distinct pharmacological role of 7-
position substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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